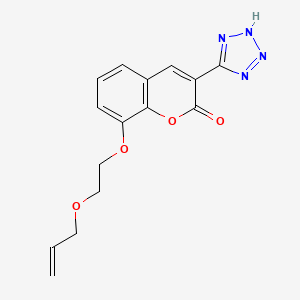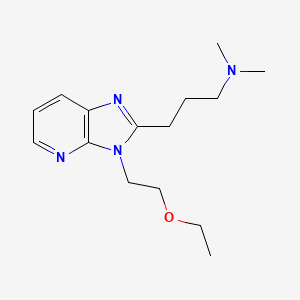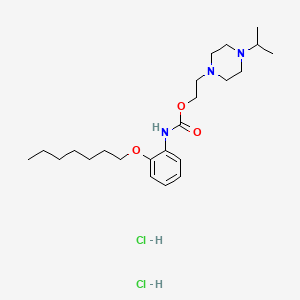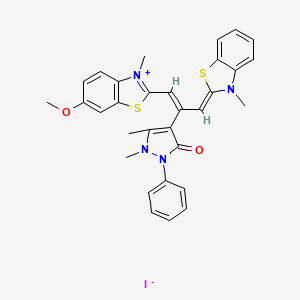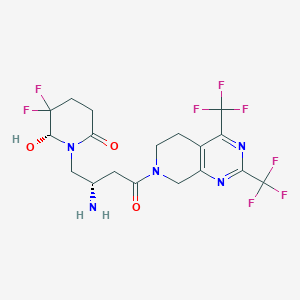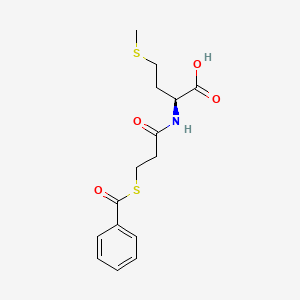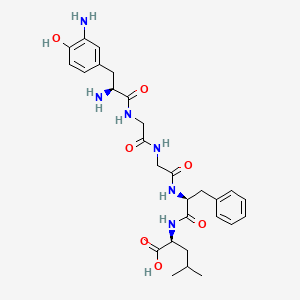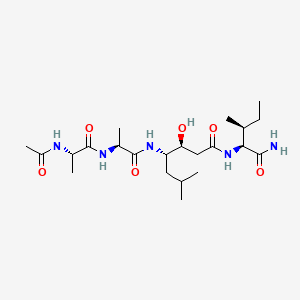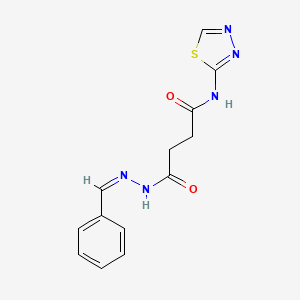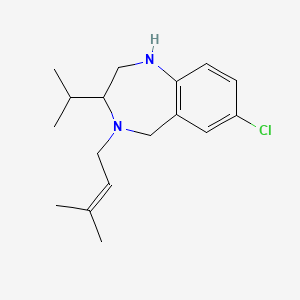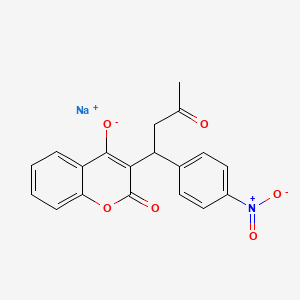
Acenocoumarol sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acenocoumarol sodium is a coumarin derivative used as an anticoagulant. It is primarily employed in the prevention and treatment of thromboembolic diseases, such as deep vein thrombosis, pulmonary embolism, and myocardial infarction . This compound functions as a vitamin K antagonist, inhibiting the synthesis of vitamin K-dependent clotting factors .
準備方法
Synthetic Routes and Reaction Conditions
Acenocoumarol sodium is synthesized through a series of chemical reactions involving coumarin derivatives. The synthesis typically begins with the preparation of 4-hydroxycoumarin, which is then subjected to various chemical modifications to introduce the desired functional groups . The key steps in the synthesis include:
Aldol Condensation: This reaction involves the condensation of 4-hydroxycoumarin with an aldehyde to form a β-hydroxy ketone intermediate.
Reduction: The β-hydroxy ketone intermediate is reduced to form the corresponding alcohol.
Nitration: The alcohol is then nitrated to introduce a nitro group, resulting in the formation of acenocoumarol.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical reactions as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions
Acenocoumarol sodium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction of this compound can lead to the formation of hydroxy derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the nitro group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions include hydroxy derivatives, quinones, and various substituted acenocoumarol derivatives .
科学的研究の応用
Acenocoumarol sodium has a wide range of scientific research applications, including:
作用機序
Acenocoumarol sodium exerts its anticoagulant effects by inhibiting vitamin K reductase, an enzyme responsible for the reduction of vitamin K. This inhibition leads to a decrease in the synthesis of vitamin K-dependent clotting factors (II, VII, IX, and X), resulting in reduced thrombin generation and decreased clot formation . The molecular targets and pathways involved include the vitamin K cycle and the carboxylation of glutamate residues on clotting factors .
類似化合物との比較
Similar Compounds
Warfarin: Another coumarin derivative with similar anticoagulant properties.
Phenprocoumon: A vitamin K antagonist used in Europe for anticoagulation.
Dicoumarol: An older anticoagulant with a similar mechanism of action.
Uniqueness of Acenocoumarol Sodium
This compound is unique in its pharmacokinetic properties, including a shorter half-life compared to warfarin, which allows for more precise control of anticoagulation . Additionally, this compound has been shown to have fewer drug interactions and a more predictable dose-response relationship .
特性
CAS番号 |
72756-65-1 |
|---|---|
分子式 |
C19H14NNaO6 |
分子量 |
375.3 g/mol |
IUPAC名 |
sodium;3-[1-(4-nitrophenyl)-3-oxobutyl]-2-oxochromen-4-olate |
InChI |
InChI=1S/C19H15NO6.Na/c1-11(21)10-15(12-6-8-13(9-7-12)20(24)25)17-18(22)14-4-2-3-5-16(14)26-19(17)23;/h2-9,15,22H,10H2,1H3;/q;+1/p-1 |
InChIキー |
MPRDFQJZNXOBJT-UHFFFAOYSA-M |
正規SMILES |
CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2S,3S,7S,8S,13R)-3,5,6,6,7-pentachloro-12-oxahexacyclo[6.5.0.02,10.03,7.05,9.011,13]tridecan-4-one](/img/structure/B12752000.png)
